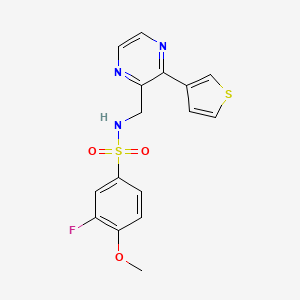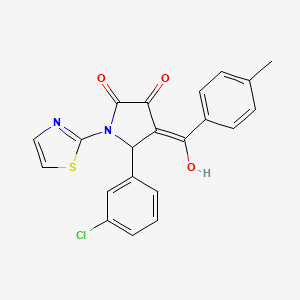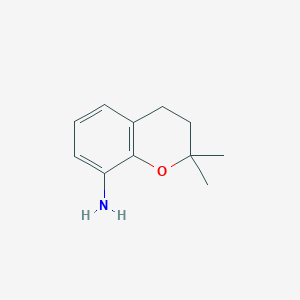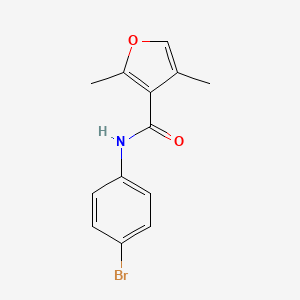![molecular formula C19H17F3N4 B2663673 2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline CAS No. 339104-78-8](/img/structure/B2663673.png)
2-{4-[3-(Trifluoromethyl)phenyl]piperazino}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Hypoxic-Cytotoxic Agents
Quinoxaline derivatives, particularly those with piperazine and aniline modifications, have been synthesized and evaluated for their hypoxic-cytotoxic activities. These compounds show promise as therapeutic agents due to their potent in vitro activities, with specific derivatives displaying significant potency and selectivity. The exploration of these derivatives underscores the potential of quinoxaline compounds in cancer therapy, highlighting the synthesis strategy's efficiency and the structure-activity relationship's importance (Ortega et al., 2000; Rao et al., 2016).
Antimicrobial and Antifungal Agents
The emergence of drug-resistant pathogens has intensified the search for new antimicrobials. Novel 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides have shown high antibacterial properties against Gram-positive strains, including mycobacteria. These findings suggest that quinoxaline derivatives could be a valuable scaffold for developing new antibacterial drugs (Buravchenko et al., 2022).
Anticancer Agents
Quinoxaline derivatives have been synthesized and assessed for their anticancer potential, particularly targeting the anti-apoptotic Bcl-2 protein. These studies reveal the derivatives' significant inhibition of cancer cell proliferation and induction of apoptotic responses, positioning quinoxaline compounds as promising proapoptotic anticancer agents (Ono et al., 2020).
Antimicrobial Evaluation
Quinoxaline derivatives have been explored for their antimicrobial activities, with some showing notable effectiveness against specific bacterial strains. This research contributes to the understanding of quinoxaline's role in developing new antimicrobial agents (El-Bendary et al., 2004).
Molecular Docking Studies
The investigation of quinoxaline derivatives extends to their potential as pharmacological agents, including antimicrobial activities. Novel compounds have been synthesized and analyzed for their in vitro activity, demonstrating the utility of quinoxaline scaffolds in drug development (Marganakop et al., 2022).
Properties
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4/c20-19(21,22)14-4-3-5-15(12-14)25-8-10-26(11-9-25)18-13-23-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUDGUNUIMXIDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2663594.png)
![2-(3-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2663596.png)

![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2663602.png)


![4-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl}butanamide](/img/no-structure.png)
![2-chloro-N-{[6-(piperidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide](/img/structure/B2663606.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2663611.png)
